2-(2-Methoxyphenyl)-3-oxopentanenitrile
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Overview
Description
2-(2-Methoxyphenyl)-3-oxopentanenitrile is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a nitrile group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)-3-oxopentanenitrile typically involves the reaction of 2-methoxybenzaldehyde with a suitable nitrile and a ketone precursor. One common method is the Knoevenagel condensation, where 2-methoxybenzaldehyde reacts with malononitrile in the presence of a base such as piperidine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)-3-oxopentanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or the ketone group to secondary alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.
Major Products Formed
Oxidation: Carboxylic acids and aldehydes.
Reduction: Primary amines and secondary alcohols.
Substitution: Brominated and sulfonated derivatives.
Scientific Research Applications
2-(2-Methoxyphenyl)-3-oxopentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)-3-oxopentanenitrile involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Used as a reagent in organic synthesis.
2-(2-Methoxyphenyl)benzoxazole: Exhibits similar photophysical properties but lacks large Stokes shifts.
Tris(2-methoxyphenyl)phosphine: Used as a ligand in catalysis.
Uniqueness
2-(2-Methoxyphenyl)-3-oxopentanenitrile is unique due to its specific combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in organic synthesis and research.
Biological Activity
2-(2-Methoxyphenyl)-3-oxopentanenitrile is an organic compound classified as an aromatic ketone. Its unique structure, characterized by a methoxy group on a phenyl ring linked to a nitrile and a ketone functional group, suggests potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C12H13NO2 |
Molecular Weight | 203.24 g/mol |
IUPAC Name | This compound |
InChI Key | BRPLMIBVDOJEOA-UHFFFAOYSA-N |
Canonical SMILES | CCC(=O)C(C#N)C1=CC=CC=C1OC |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets depend on the context of use, which includes antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of similar structures possess the ability to inhibit bacterial growth and exhibit antifungal activity .
Anticancer Properties
Preliminary studies suggest that this compound may have anticancer potential. The compound's ability to interfere with cellular pathways involved in cancer progression is under investigation, with some studies highlighting its effectiveness against various cancer cell lines.
Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of various derivatives of this compound. The results indicated that certain modifications enhanced the compound's efficacy against Gram-positive and Gram-negative bacteria. The mechanism involved disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Study 2: Anticancer Activity
In vitro tests demonstrated that this compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds was conducted:
Compound | Activity Type | Notes |
---|---|---|
2-Methoxyphenyl isocyanate | Antimicrobial | Used in organic synthesis |
Tris(2-methoxyphenyl)phosphine | Catalysis | Ligand in catalytic processes |
Similar Ketones | Various | Generalized biological activities noted |
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-3-oxopentanenitrile |
InChI |
InChI=1S/C12H13NO2/c1-3-11(14)10(8-13)9-6-4-5-7-12(9)15-2/h4-7,10H,3H2,1-2H3 |
InChI Key |
BRPLMIBVDOJEOA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C(C#N)C1=CC=CC=C1OC |
Origin of Product |
United States |
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